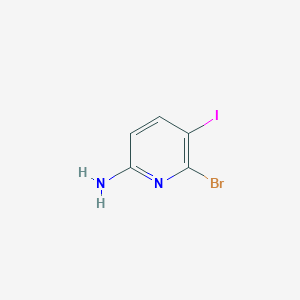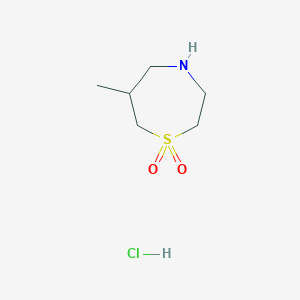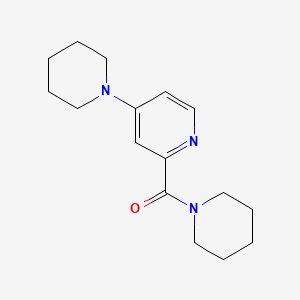
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Descripción general
Descripción
“4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine” is an organic compound . It belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine” include a molecular weight of 162.232 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 281.2±13.0 °C at 760 mmHg, and a melting point of 78-83°C . The flash point is 123.9±19.8 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including compounds like 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, play a significant role in drug discovery and development due to their versatile pharmacological properties. These compounds are found in a variety of therapeutic agents, including antipsychotic, antihistamine, and anticancer drugs, owing to their ability to interact with a wide range of biological targets. The structural motif of piperidine is crucial in the rational design of drugs, as slight modifications can lead to significant differences in medicinal potential (Rathi et al., 2016; Sikazwe et al., 2009).
Pharmacology and Biological Activity
The pharmacological importance of piperidine and its analogs extends to a broad spectrum of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. The diverse therapeutic applications of these compounds are attributed to their presence in natural products and their synthetic analogs, which have been explored for potential clinical uses. Piperidine alkaloids, in particular, have been studied for their various clinical applications and serve as a foundation for researchers to develop novel therapeutic agents with high efficacy (Singh et al., 2021).
Chemical Synthesis and Catalysis
The synthesis of complex molecules containing piperidine units is a key area of research, with applications in developing new materials and pharmaceuticals. Hybrid catalysts, for instance, are utilized for the synthesis of pyranopyrimidine scaffolds, demonstrating the importance of piperidine-based compounds in facilitating chemical transformations and producing molecules of interest for medicinal chemistry (Parmar et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXGFPPBUGGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





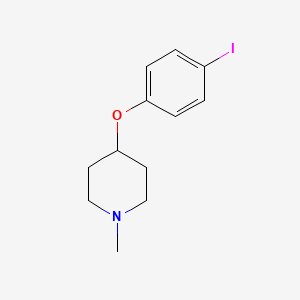
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)



![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)


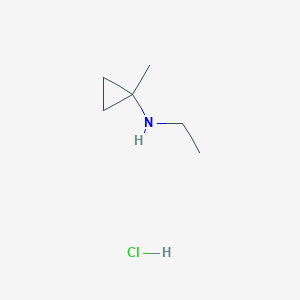
![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)
